molecular formula C21H22FN9 B2906239 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380191-91-1

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2906239
CAS No.: 2380191-91-1
M. Wt: 419.468
InChI Key: XWLWJSKLEPHIHQ-UHFFFAOYSA-N
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Description

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that belongs to the class of triazolopyridazines. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with ethyl and fluorine groups, a diazepane ring, and a triazolopyridazine core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The synthesis begins with the preparation of 6-ethyl-5-fluoropyrimidine.

    Diazepane Ring Formation: The next step involves the formation of the diazepane ring by reacting the pyrimidine derivative with appropriate amines under controlled conditions.

    Triazolopyridazine Core Formation: The final step involves the cyclization reaction to form the triazolopyridazine core.

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with nucleic acids or proteins involved in cell division and growth .

Comparison with Similar Compounds

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological properties.

Properties

IUPAC Name

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN9/c1-2-16-19(22)21(25-14-24-16)30-10-4-9-29(11-12-30)18-7-6-17-26-27-20(31(17)28-18)15-5-3-8-23-13-15/h3,5-8,13-14H,2,4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLWJSKLEPHIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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